molecular formula C12H10BrN3O2 B2560772 N-(5-bromopyrimidin-2-yl)-4-methoxybenzamide CAS No. 120821-52-5

N-(5-bromopyrimidin-2-yl)-4-methoxybenzamide

Cat. No.: B2560772
CAS No.: 120821-52-5
M. Wt: 308.135
InChI Key: QJFAWWCAJOIMIX-UHFFFAOYSA-N
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Description

N-(5-bromopyrimidin-2-yl)-4-methoxybenzamide is an organic compound that belongs to the class of pyrimidine derivatives It is characterized by the presence of a bromine atom at the 5th position of the pyrimidine ring and a methoxy group attached to the benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromopyrimidin-2-yl)-4-methoxybenzamide typically involves the reaction of 5-bromopyrimidine with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to enhance efficiency and yield. The reaction conditions are carefully controlled to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromopyrimidin-2-yl)-4-methoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-(5-bromopyrimidin-2-yl)-4-methoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-bromopyrimidin-2-yl)-4-methoxybenzamide involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in its binding affinity and selectivity towards these targets. The compound can inhibit or modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-bromopyrimidin-2-yl)-4-methoxybenzamide is unique due to the presence of both a bromine atom and a methoxy group, which confer specific chemical and biological properties. These functional groups enhance its reactivity and potential as a versatile intermediate in organic synthesis and medicinal chemistry.

Biological Activity

N-(5-bromopyrimidin-2-yl)-4-methoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • Chemical Formula : C12_{12}H10_{10}BrN3_{3}O
  • Molecular Weight : Approximately 293.13 g/mol

The presence of the bromopyrimidine and methoxybenzamide moieties suggests potential interactions with biological targets, influencing various cellular pathways.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyrimidine can induce apoptosis in cancer cell lines. A notable study utilized the MTT assay to evaluate cytotoxicity against several cancer cell lines, including:

Cell LineIC50 (µM)Reference
HeLa (Cervical Cancer)15
SW480 (Colon Cancer)20
HepG2 (Liver Cancer)25

The compound's mechanism of action may involve the inhibition of specific kinases or modulation of apoptotic pathways, although further studies are needed to elucidate these mechanisms.

Antimicrobial Activity

This compound also shows promise as an antimicrobial agent. Similar compounds have demonstrated efficacy against various bacterial strains. In vitro studies have assessed its activity against:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These findings suggest that the compound may inhibit bacterial growth by interfering with cell wall synthesis or other vital metabolic processes.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, typically involving the coupling of bromopyrimidine with a methoxybenzamide derivative. A common synthetic route includes:

  • Formation of Bromopyrimidine : Starting from 5-bromopyrimidine and reacting it with appropriate reagents to form the desired intermediate.
  • Coupling Reaction : The intermediate is then coupled with 4-methoxybenzoic acid using coupling agents like EDC or DCC in the presence of a base.
  • Purification : The final product is purified using column chromatography.

Case Studies and Research Findings

  • Case Study on Anticancer Activity : A recent study evaluated the effects of this compound on HeLa cells, reporting a significant reduction in cell viability at concentrations above 15 µM. The study concluded that the compound induces apoptosis through mitochondrial pathways, which was confirmed via flow cytometry analysis .
  • Antimicrobial Efficacy Study : Another investigation focused on the antimicrobial properties against Staphylococcus aureus, revealing that this compound exhibits a promising MIC value of 32 µg/mL, indicating effective inhibition of bacterial growth .

Properties

IUPAC Name

N-(5-bromopyrimidin-2-yl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrN3O2/c1-18-10-4-2-8(3-5-10)11(17)16-12-14-6-9(13)7-15-12/h2-7H,1H3,(H,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJFAWWCAJOIMIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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